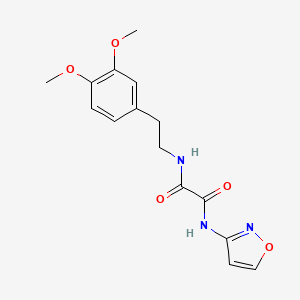

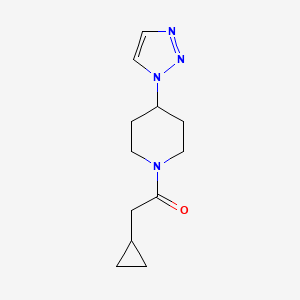

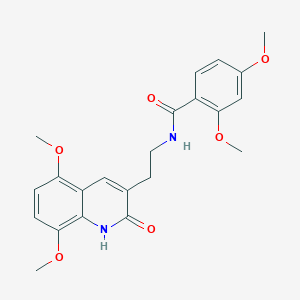

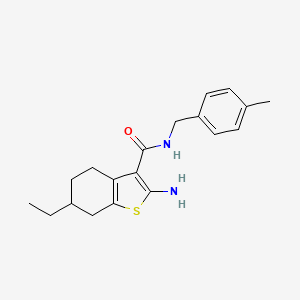

1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-cyclopropylethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-cyclopropylethanone" is a chemical entity that appears to be related to a class of compounds that include triazole and piperidine moieties. These compounds are of interest due to their potential biological activities, as evidenced by the studies on similar structures. For instance, triazole derivatives have been synthesized and characterized, showing potential for applications in medicinal chemistry due to their antiproliferative and anti-inflammatory properties . Piperidine derivatives are also significant, as they have been involved in studies for anticancer and antituberculosis activities .

Synthesis Analysis

The synthesis of related triazole and piperidine compounds involves multi-step processes that can include etherification, hydrazonation, cyclization, and reduction . For example, the synthesis of "3-(Piperidin-4-yl)-6,7-dihydro-5H-pyrrolo-[2,1-c][1,2,4]triazole" achieved an overall yield of 39% through such a process . Similarly, a series of piperazine derivatives were synthesized using the reductive amination method, yielding compounds with significant biological activities .

Molecular Structure Analysis

The molecular structure of triazole derivatives has been extensively studied using various spectroscopic methods and X-ray diffraction. These studies are complemented by theoretical calculations such as Density Functional Theory (DFT) to predict and confirm the molecular geometry, electronic properties, and stability of the compounds . For instance, the single crystal structure of a related compound crystallizes in the monoclinic system with space group C 2/c .

Chemical Reactions Analysis

The chemical reactivity of such compounds can be inferred from their molecular orbital energies, ionization potential, electron affinity, electronegativity, global chemical hardness, and chemical softness. These properties have been investigated using DFT calculations, providing insights into the potential chemical reactions these compounds might undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole and piperidine derivatives include their vibrational assignments, chemical shifts, and thermodynamic properties. These properties are crucial for understanding the behavior of the compounds under different conditions and for their identification and characterization. The UV–Visible spectrum and electronic properties such as HOMO and LUMO energies have also been recorded to understand the electronic transitions within the molecules .

Scientific Research Applications

Synthesis and Antifungal Agents

- One-Pot Synthesis and Antifungal Activity : A novel series of 1,2,4-triazines, possessing 1,2,3-triazole and piperidine rings, were synthesized using a one-pot method. These compounds showed significant antifungal activity, with some being equipotent to established antifungal agents against various fungi, suggesting their potential as new antifungal agents (Sangshetti & Shinde, 2010).

Structural Studies and Synthetic Approaches

- Isoxazoline Derivatives with Antifungal Activity : Novel isoxazoline derivatives bearing a 1,2,4-triazole moiety were synthesized and structurally characterized. These compounds demonstrated potential antifungal activity, underlining the versatility of the triazole and piperidine scaffold in medicinal chemistry (Dong et al., 2012).

Biological Activity and Medicinal Applications

- Cytotoxic Evaluation of Novel Triazole-Linked Cyclohexanones : A study focused on the synthesis of novel 1,2,3-triazole-4-linked cyclohexanones and their cytotoxic evaluation against a human breast cancer cell line. This research highlights the potential of triazole-piperidine derivatives in developing anticancer agents (Mahdavi et al., 2016).

Antiparasitic Drug Development

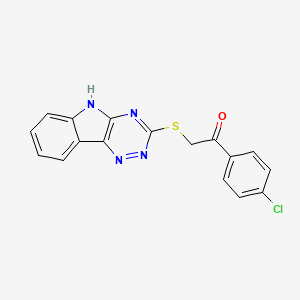

- Trypanocidal Evaluation of Piperine-Derived Triazoles : Triazole derivatives synthesized from natural piperine exhibited significant trypanocidal activity, offering a novel approach to antiparasitic drug development. This underscores the potential of utilizing natural product scaffolds for synthesizing bioactive compounds (Franklim et al., 2013).

Pharmacokinetics and Binding Studies

- Spectroscopic Characterization and Cytotoxic Studies : The synthesis and characterization of a novel compound featuring the triazole and piperidine scaffold were described. This study also explored the compound's cytotoxic properties and interactions with human serum albumin, providing insights into its pharmacokinetic behavior (Govindhan et al., 2017).

Mechanism of Action

Target of Action

The primary target of 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-cyclopropylethanone is the Von Hippel-Lindau (VHL) protein . The VHL protein is a component of the VHL E3 ubiquitin ligase complex that targets proteins for degradation . It plays a crucial role in cellular processes such as cell cycle regulation, hypoxia sensing, and apoptosis .

Mode of Action

1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-cyclopropylethanone acts as an inhibitor of the VHL protein . By inhibiting the VHL protein, this compound prevents the degradation of target proteins, leading to their accumulation in the cell . This can result in the activation or inhibition of various cellular pathways, depending on the specific proteins that are affected .

Biochemical Pathways

The inhibition of the VHL protein by 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-cyclopropylethanone affects several biochemical pathways. One of the most significant is the hypoxia-inducible factor (HIF) pathway . Under normal oxygen conditions, the VHL protein targets HIF for degradation. When vhl is inhibited, hif accumulates and translocates to the nucleus, where it activates the transcription of genes involved in cell survival, angiogenesis, and metabolism .

Pharmacokinetics

Similar compounds with a 1,2,3-triazole ring have been shown to have good absorption, distribution, metabolism, and excretion (adme) properties . These compounds can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties .

Result of Action

The inhibition of the VHL protein by 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-cyclopropylethanone can lead to a variety of cellular effects. For example, the accumulation of HIF can promote cell survival and angiogenesis, which could potentially contribute to the growth and spread of cancer cells . This compound could also have therapeutic effects, such as the treatment of anemia and ischemia .

Action Environment

The action of 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-cyclopropylethanone can be influenced by various environmental factors. For example, the presence of oxygen can affect the activity of the VHL protein and, consequently, the effectiveness of this compound . Additionally, factors such as pH and temperature could potentially influence the stability and efficacy of this compound .

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-cyclopropyl-1-[4-(triazol-1-yl)piperidin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O/c17-12(9-10-1-2-10)15-6-3-11(4-7-15)16-8-5-13-14-16/h5,8,10-11H,1-4,6-7,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFSXWQNPZAVUER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC(=O)N2CCC(CC2)N3C=CN=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2,5-Difluorophenyl)methyl]-1,4-diazepane](/img/structure/B2525059.png)

![N-{[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]dec-8-en-1-yl]methyl}benzamide](/img/structure/B2525060.png)

![4-Bromo-2-{[(2-fluoro-5-methylphenyl)amino]methyl}phenol](/img/structure/B2525069.png)

![6-Amino-7-(benzenesulfonyl)-5-[(4-fluorophenyl)methyl]pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B2525076.png)

![N-(3-chlorophenyl)-2-spiro[1H-quinazoline-2,1'-cyclohexane]-4-ylsulfanylacetamide](/img/structure/B2525078.png)